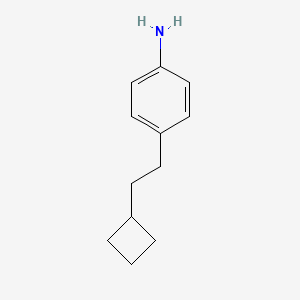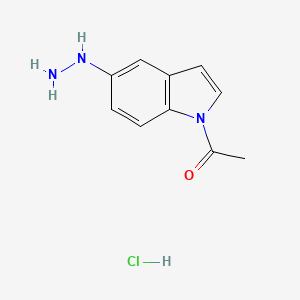
tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(3-bromo-5-fluorophenoxy)acetate: is a chemical compound with the following structural formula:
CH3−C(O)−O−C(CH3)3 | C6H4BrFO
It consists of a tert-butyl ester group attached to a phenoxy ring containing both bromine and fluorine substituents
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate. One common method involves the reaction of tert-butyl bromoacetate with 3-bromo-5-fluorophenol under appropriate conditions. The esterification process leads to the formation of the desired compound.
b. Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine) as a catalyst. The reaction temperature and duration are optimized to achieve high yields.
c. Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial for efficient manufacturing.
Análisis De Reacciones Químicas
Types of Reactions:
Esterification: The initial synthesis involves esterification, where tert-butyl bromoacetate reacts with 3-bromo-5-fluorophenol.
Hydrolysis: The reverse reaction (hydrolysis) can occur under acidic or basic conditions, yielding the starting materials.
Tert-butyl bromoacetate: As the starting material.
3-bromo-5-fluorophenol: Reactant for esterification.
Triethylamine: Base catalyst.
Organic solvents: Dichloromethane, ethyl acetate, etc.
Major Products: The major product is tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate itself.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as a ligand or substrate).
Medicine: May have applications in drug discovery or modification.
Industry: Employed in the preparation of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific applications. It could interact with cellular receptors, enzymes, or other biomolecules, leading to various effects.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H14BrFO3 |
|---|---|
Peso molecular |
305.14 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-bromo-5-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,3)17-11(15)7-16-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 |
Clave InChI |
AJJGRFGMQMWZGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)



![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)

![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)
![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)

![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)


